molecular formula C12H16O4 B1525963 Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate CAS No. 1249059-47-9

Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate

Cat. No. B1525963
M. Wt: 224.25 g/mol
InChI Key: ORUYRGYWTBCGMB-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate is a chemical compound . It’s a chiral building block for the preparation of bioactive compounds such as pheromones and carbapenem antibiotics .

Scientific Research Applications

Synthesis and Building Blocks

Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate is explored in various synthetic pathways as a valuable building block. In research, it has been utilized in the depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB) to derive enantiomerically pure compounds, showcasing its role in obtaining key synthetic intermediates with high yields and purity. Such processes involve heating PHB-containing materials in specific alcohols, using catalysts like sulfuric acid or tetraethoxytitanium, to obtain ethyl, methyl, butyl, or β-methoxyethyl (R)-3-hydroxy-butanoates, highlighting its versatility and importance in synthetic organic chemistry (Seebach & Züger, 1982).

Catalytic Applications

In catalysis, its derivatives have been used to facilitate various chemical transformations. For instance, the synthesis of chiral alcohols using rationally designed Saccharomyces cerevisiae reductase and a NADH cofactor regeneration system demonstrates the potential of derivatives of Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate in enhancing enantioselective reductions, thus contributing to the development of drugs that function as 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors (Jung, Park, & Kim, 2012).

Renewable Building Blocks

The compound is also being studied for its application in the elaboration of polybenzoxazine, with research exploring renewable phenolic compounds like phloretic acid to introduce phenolic functionalities to –OH bearing molecules. This approach aims to replace conventional phenolation methods, offering a sustainable alternative for creating materials with specific properties like thermal and thermo-mechanical suitability for various applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Photocatalysis and Organic Synthesis

Further research demonstrates its application in photocatalysis, where photoinduced oxidative annulation reactions involving derivatives of Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate lead to the formation of highly functionalized polyheterocyclic compounds. This showcases its utility in creating complex organic molecules through metal-free and oxidant-free conditions, contributing to the advancement of green chemistry practices (Zhang et al., 2017).

properties

IUPAC Name

ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-16-11(14)8-12(2,15)9-5-4-6-10(13)7-9/h4-7,13,15H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUYRGYWTBCGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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